1-Ethyl-9H-carbazole
Overview
Description
1-Ethyl-9H-carbazole is an aromatic heterocyclic organic compound. It consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is a derivative of carbazole, where an ethyl group is attached to the nitrogen atom. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-9H-carbazole can be synthesized through various methods. One common approach involves the alkylation of carbazole with ethyl halides in the presence of a base. For instance, carbazole can be reacted with ethyl bromide in the presence of potassium carbonate to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of solvents like dimethylformamide or dimethyl sulfoxide can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-1-ethyl-9-one.
Reduction: Reduction reactions can convert it to this compound-3-amine.
Substitution: Electrophilic substitution reactions can occur at the 3 and 6 positions of the carbazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide or N-chlorosuccinimide.
Major Products:
Oxidation: Carbazole-1-ethyl-9-one.
Reduction: this compound-3-amine.
Substitution: Halogenated derivatives like 3-bromo-1-ethyl-9H-carbazole.
Scientific Research Applications
1-Ethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 1-ethyl-9H-carbazole and its derivatives involves interaction with various molecular targets and pathways. For example, some derivatives act as anticancer agents by reactivating the P53 molecular signaling pathway. Others exhibit antifungal activity by influencing the RAS-MAPK pathway. Additionally, certain derivatives show anti-inflammatory effects by inhibiting the p38 mitogen-activated protein kinase signaling pathway .
Comparison with Similar Compounds
1-Ethyl-9H-carbazole can be compared with other carbazole derivatives such as:
9H-carbazole: The parent compound without the ethyl group.
3,6-Dibromo-9H-carbazole: A halogenated derivative with bromine atoms at the 3 and 6 positions.
N-Vinylcarbazole: A derivative with a vinyl group attached to the nitrogen atom.
Uniqueness: this compound is unique due to its specific ethyl substitution, which can influence its chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific electronic or photophysical characteristics .
Properties
IUPAC Name |
1-ethyl-9H-carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-10-6-5-8-12-11-7-3-4-9-13(11)15-14(10)12/h3-9,15H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQAPVYOGBLGOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496223 | |
Record name | 1-Ethyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19275-57-1 | |
Record name | 1-Ethylcarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019275571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ETHYLCARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85CWW1H6Z4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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